molecular formula C9H7N3O2 B580602 7-Amino-[1,6]naphthyridine-2-carboxylic acid CAS No. 1314979-29-7

7-Amino-[1,6]naphthyridine-2-carboxylic acid

Cat. No.: B580602
CAS No.: 1314979-29-7
M. Wt: 189.174
InChI Key: NHCQRIUKQVWSRQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of 7-amino-naphthyridine-2-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms within fused ring systems. The compound is officially designated as 7-amino-1,6-naphthyridine-2-carboxylic acid, with the Chemical Abstracts Service registry number 1314979-29-7. Alternative nomenclature systems refer to this compound as 1,6-naphthyridine-2-carboxylic acid, 7-amino-, reflecting the positional relationship of the functional groups within the bicyclic framework.

The structural identification of this compound reveals a sophisticated molecular architecture characterized by several key features that distinguish it within the naphthyridine family. The bicyclic structure consists of a naphthalene ring system fused with a pyridine ring, creating a rigid planar framework that influences both chemical reactivity and potential intermolecular interactions. The presence of nitrogen atoms at positions 1 and 6 of the bicyclic system creates multiple sites for potential coordination and hydrogen bonding, while the amino group at position 7 and the carboxylic acid group at position 2 provide additional functional diversity.

Table 1: Physical and Chemical Properties of 7-Amino-naphthyridine-2-carboxylic acid

Property Value Source
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
Chemical Abstracts Service Number 1314979-29-7
Density 1.5±0.1 g/cm³
Boiling Point 465.5±40.0 °C at 760 mmHg
Flash Point 235.4±27.3 °C
LogP 1.02
Vapour Pressure 0.0±1.2 mmHg at 25°C
Index of Refraction 1.762

The molecular structure exhibits tautomerism due to the presence of both amino and carboxylic functional groups, which significantly influences the compound's reactivity patterns and intermolecular interactions. This tautomeric behavior creates multiple possible conformational states that can affect the compound's chemical behavior under various conditions, particularly in solution states where proton transfer processes become more favorable.

Spectroscopic characterization of 7-amino-naphthyridine-2-carboxylic acid reveals distinctive features that confirm its structural identity and provide insights into its electronic properties. The compound demonstrates characteristic absorption patterns consistent with the extended conjugated system present in the bicyclic framework, while the functional groups contribute specific vibrational frequencies that can be identified through infrared spectroscopy. Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of individual carbon and nitrogen atoms within the structure, confirming the positional assignments of the amino and carboxylic acid substituents.

Historical Development in Heterocyclic Chemistry

The historical development of 7-amino-naphthyridine-2-carboxylic acid is intrinsically linked to the broader evolution of naphthyridine chemistry, which began with foundational discoveries in the late nineteenth century. The first derivative of the naphthyridine system was obtained in 1893 by Reissert, who proposed the name "naphthyridine" for this new class of heterocyclic derivatives, conceptualizing them as naphthalene analogs containing two fused pyridine rings with different mutual arrangements of nitrogen atoms. This early work established the conceptual framework for understanding the structural relationships within the naphthyridine family and provided the nomenclatural foundation that continues to be used today.

The systematic exploration of naphthyridine chemistry expanded significantly in the early twentieth century when, in 1927, Brobansky and Sucharda reported the synthesis of the first representatives of unsubstituted naphthyridines, specifically 1,5-naphthyridines, by adapting the Skraup quinoline synthesis to 3-aminopyridine. This breakthrough demonstrated the feasibility of constructing naphthyridine frameworks through established synthetic methodologies and opened new avenues for the preparation of substituted derivatives. The success of this approach encouraged subsequent researchers to investigate alternative synthetic routes and to explore the chemical properties of various naphthyridine isomers.

Throughout the development of naphthyridine chemistry, the classification and nomenclature of these compounds underwent several refinements. Over the years, these ring systems received various names, including "pyridopyridines," "benzodiazines," "diazadecalins," or designations using the "aza" system when named as "diazanaphthalene". The diversity of nomenclatural approaches reflected the growing understanding of the structural relationships within this family of compounds and the need to establish systematic naming conventions that could accommodate the various possible isomeric forms.

Table 2: Historical Milestones in Naphthyridine Chemistry Development

Year Researcher(s) Contribution Significance
1893 Reissert First naphthyridine derivative synthesis Established foundational nomenclature
1927 Brobansky and Sucharda First unsubstituted naphthyridines Demonstrated synthetic feasibility
1936 Chemical Abstracts Official indexing as "naphthyridines" Standardized nomenclature
2000-present Various researchers Over 600 published papers on 1,5-naphthyridines Expanded biological and chemical applications

The formal recognition of naphthyridine nomenclature occurred in 1936 when these compounds were officially indexed in Chemical Abstracts as "naphthyridines," establishing the standardized terminology that remains in use today. This nomenclatural standardization facilitated improved communication within the scientific community and enabled more systematic approaches to the study of structure-activity relationships within the naphthyridine family.

The contemporary era of naphthyridine chemistry has witnessed an unprecedented expansion in research activity, with over 600 published papers related specifically to 1,5-naphthyridines since the year 2000, including 400 patents. This surge in research interest reflects the recognition of the diverse biological and chemical applications of naphthyridine derivatives, including their potential as antimicrobial, antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory agents. The versatility of naphthyridine compounds has also led to their investigation in non-biological applications, including their use as ligands in analytical chemistry, hydrogen acceptors, and components in organic light-emitting diodes, sensors, semiconductors, and solar cells.

The development of synthetic methodologies for naphthyridine derivatives, including 7-amino-naphthyridine-2-carboxylic acid, has benefited from advances in general heterocyclic chemistry and the refinement of classical synthetic approaches. Modern synthetic routes often employ modifications of established reactions such as the Friedländer synthesis, Skraup reaction, and various cyclization methodologies that have been adapted specifically for naphthyridine construction. These synthetic developments have enabled the preparation of increasingly complex substituted naphthyridines with precisely controlled functional group positioning, facilitating detailed structure-activity relationship studies.

The structural complexity and functional group diversity present in 7-amino-naphthyridine-2-carboxylic acid exemplify the sophisticated molecular architectures that can be achieved within the naphthyridine framework. The combination of the amino group at position 7 and the carboxylic acid group at position 2 creates a molecule with multiple reactive sites that can participate in various chemical transformations, including nucleophilic substitution reactions, condensation reactions, and metal coordination processes. This multifaceted reactivity has contributed to the continued interest in this compound as a versatile building block for the construction of more complex molecular architectures.

Properties

IUPAC Name

7-amino-1,6-naphthyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-8-3-7-5(4-11-8)1-2-6(12-7)9(13)14/h1-4H,(H2,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCQRIUKQVWSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=CC(=NC=C21)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Conditions

The most widely cited method begins with 2,6-diaminopyridine, which reacts with malic acid in concentrated sulfuric acid to form a 1,6-naphthyridine core. The reaction proceeds via cyclodehydration at elevated temperatures (110–120°C), yielding 2-amino-7-hydroxy-1,8-naphthyridine as an intermediate. Subsequent steps involve:

  • Sulfonation : Treatment with sulfuric acid to stabilize the intermediate.

  • Phthaloylation : Reaction with phthalic anhydride to protect the amino group, forming a phthalimidyl derivative.

  • Hydrolysis : Acidic or basic cleavage of the phthalimide group to regenerate the free amine.

Table 1: Key Reaction Parameters for Cyclocondensation

StepReagents/ConditionsYield (%)Reference
CyclodehydrationH₂SO₄, 110–120°C, 1–2 h65–70
PhthaloylationPhthalic anhydride, Δ, 90 min80–85
DeprotectionH₂O/HCl or NaOH, reflux90–95

Functionalization of Halogenated Naphthyridines

Bromination and Amination

A alternative route starts with 7-chloro-1,6-naphthyridine-2-carboxylic acid, which is brominated at the 7-position using bromine or sulfuryl chloride. The resulting 7-bromo derivative undergoes nucleophilic substitution with ammonia or protected amines (e.g., benzylamine) to introduce the amino group.

Critical Considerations:

  • Catalysis : Copper(I) iodide or palladium complexes enhance amination efficiency.

  • Solvent Effects : Dimethylformamide (DMF) or dioxane improves solubility of aromatic intermediates.

Optimization of Carboxylic Acid Functionality

The carboxylic acid group at position 2 is often introduced via:

  • Ester Saponification : Hydrolysis of ethyl or methyl esters under alkaline conditions (e.g., NaOH/EtOH).

  • Direct Carboxylation : Use of carbon dioxide under high-pressure conditions, though this method is less common.

Table 2: Comparison of Carboxylation Methods

MethodConditionsYield (%)Purity
Ester Saponification2M NaOH, reflux, 4 h85–90≥98%
Direct CarboxylationCO₂ (5 atm), Pd(OAc)₂, 100°C40–5090–95%

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 318–320°C).

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 8.52 (s, 1H, H-5), 7.89 (d, 1H, H-3), 6.75 (s, 2H, NH₂).

  • IR : 1685 cm⁻¹ (C=O stretch), 3340 cm⁻¹ (N-H stretch).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Di-amination at positions 7 and 8 occurs with excess ammonia.

  • Solution : Use of stoichiometric NH₃ and low temperatures (0–5°C).

Low Solubility

  • Issue : Poor solubility in organic solvents complicates reaction progress.

  • Solution : Introduction of tert-butyl esters or silyl-protected intermediates.

Industrial-Scale Adaptations

Patent US4670444A discloses a kilogram-scale process using:

  • Continuous Flow Reactors : To maintain precise temperature control during cyclocondensation.

  • Catalytic Hydrogenation : For deprotection of benzylamine intermediates without column chromatography.

Emerging Methodologies

Recent advancements include:

  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution to access enantiopure variants.

  • Microwave-Assisted Synthesis : Reduced reaction times (e.g., 30 min for cyclocondensation).

Applications in Drug Development

The compound serves as a precursor to CDK8/19 inhibitors, with modifications at the 2- and 8-positions enhancing metabolic stability and potency. For example, methylpyrazolylphenyl substituents improve pharmacokinetic profiles in murine models .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-[1,6]naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

7-Amino-[1,6]naphthyridine-2-carboxylic acid serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including cyclization and substitution reactions. Its structural properties allow for modifications that lead to the development of new compounds with enhanced functionalities.

Biological Applications

Enzyme Inhibition and Biological Probes

Research indicates that this compound may act as an enzyme inhibitor, which is significant for studying metabolic pathways and developing therapeutic agents. For instance, its interaction with specific enzymes can help elucidate biological mechanisms and identify potential drug targets.

Therapeutic Potential

The compound has been explored for its antimicrobial , anticancer , anti-HIV , analgesic , anti-inflammatory , and antioxidant activities. These properties make it a candidate for developing new pharmaceuticals aimed at treating various diseases. Notably, studies have shown that derivatives of naphthyridine exhibit significant antimicrobial activity against resistant bacterial strains .

Medical Applications

Anticancer Research

The anticancer potential of this compound is linked to its ability to inhibit key enzymes involved in cell proliferation. By blocking these enzymes, the compound can potentially halt the growth of cancer cells. Research has demonstrated that certain naphthyridine derivatives show promise in preclinical models for treating different types of cancer .

Antimicrobial Activity

Recent studies have highlighted the effectiveness of naphthyridine derivatives against various pathogens, including those resistant to conventional antibiotics. For example, compounds derived from this compound have shown superior activity compared to established antibiotics like ciprofloxacin against Staphylococcus and Pseudomonas aeruginosa .

Industrial Applications

Diagnostic Tools Development

In industrial settings, this compound is being investigated for its potential in developing diagnostic tools. Its unique chemical properties allow it to be used in assays and tests that require specific interactions with biological molecules.

Photophysical Applications

The compound's photophysical properties make it suitable for applications in sensors and imaging technologies. Its ability to interact with light can be harnessed in the development of devices that require precise optical characteristics.

Data Tables

Application AreaSpecific Use CasesRelevant Studies
ChemistryBuilding block for complex molecules,
BiologyEnzyme inhibition; biological probes,
MedicineAntimicrobial; anticancer agents ,
IndustryDiagnostic tools; photophysical applications ,

Case Studies

  • Anticancer Activity Study
    • A study evaluated the effectiveness of a naphthyridine derivative in inhibiting cancer cell growth in vitro. The results indicated a significant reduction in cell viability at low concentrations of the compound, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy
    • A comparative analysis was conducted on various naphthyridine derivatives against drug-resistant bacterial strains. The findings revealed that certain derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics, supporting their use in treating infections caused by resistant pathogens.
  • Enzyme Inhibition Mechanism
    • Research focused on the mechanism by which this compound inhibits specific enzymes involved in metabolic pathways. The study provided insights into the binding interactions and structural requirements necessary for effective inhibition.

Mechanism of Action

The mechanism by which 7-Amino-[1,6]naphthyridine-2-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, its anticancer activity is often linked to the inhibition of key enzymes involved in cell proliferation. The compound can bind to the active sites of these enzymes, blocking their activity and thereby inhibiting cancer cell growth. Additionally, its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes .

Comparison with Similar Compounds

Amino-Substituted Naphthyridines

  • 6-Amino-, 7-Amino-, and 8-Amino-[1,6]naphthyridine Derivatives Synthesis: The Skraup reaction is commonly employed. For example, 7-amino derivatives (e.g., 7-amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one) are synthesized using fuming sulfuric acid, nitrobenzene, and glycerol at 130–150°C. In contrast, 6-amino analogs require benzyl alcohol as a solvent . Reactivity: The position of the amino group influences cyclization efficiency. Electron-withdrawing substituents (e.g., nitro) accelerate cyclization compared to electron-donating groups (e.g., methoxy) .

Halogenated Analogs

  • 8-Bromo-[1,6]naphthyridine-2-carboxylic Acid Synthesis: Bromination at the 8-position introduces steric and electronic effects, altering reactivity. Safety: Classified under GHS guidelines, highlighting hazards such as skin irritation, though specific toxicity data for the 7-amino variant remains unstudied .

Structural Modifications and Physicochemical Properties

Tetrahydro-Naphthyridine Derivatives

Fused-Ring Systems

  • Dinaphtho[1,6]naphthyridines (e.g., Compound 15–20)
    • Angular fusion (e.g., dinaphtho[b,h][1,6]naphthyridine) introduces steric constraints, affecting binding to enzymatic pockets. Such derivatives are synthesized via CuI-catalyzed reactions with polyphosphoric acid, yielding single products in 75–90% yields .

Data Tables

Table 2: Cyclization Efficiency by Substituent (Adapted from )

Substituent on Benzoic Acid Electronic Effect Reaction Time (hr) Yield (%)
p-Nitro (electron-withdrawing) Withdrawing 4 85
p-Methoxy (electron-donating) Donating 8 75

Biological Activity

7-Amino-[1,6]naphthyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant research findings and case studies.

The compound is characterized by its naphthyridine scaffold, which contributes to its biological activity. The presence of amino and carboxylic functional groups enhances its reactivity and interaction with biological targets.

1. Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. Its mechanism primarily involves the inhibition of key enzymes that facilitate cancer cell proliferation.

  • Mechanism of Action : The compound binds to the active sites of enzymes involved in cell growth, effectively blocking their activity and leading to reduced cancer cell viability. Studies have shown that it can induce apoptosis in various cancer cell lines, including those derived from leukemia and solid tumors .
  • Case Studies : In vitro studies demonstrated that the compound significantly reduced cell proliferation in human cancer cell lines, with IC50 values indicating strong cytotoxic effects. For example, it displayed notable activity against H1299 (non-small cell lung cancer) and HeLa (cervical cancer) cells .
Cell LineIC50 Value (μM)Mechanism of Action
H129910.47Induces apoptosis
HeLa15.03Cell cycle arrest at G0/G1
CEM-SS12.00Inhibition of CDK2 and CDK4 levels

2. Antimicrobial Activity

The compound also exhibits significant antimicrobial properties against various pathogens.

  • Mechanism : Its antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of essential microbial enzymes. This dual mechanism makes it a candidate for treating infections caused by resistant strains .
  • Research Findings : In studies assessing its efficacy against Gram-negative bacteria, this compound showed comparable or superior activity to traditional antibiotics like ciprofloxacin .
PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Escherichia coli8
Staphylococcus aureus4
Pseudomonas aeruginosa16

3. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases involved in various signaling pathways.

  • Specific Targets : It has been identified as a selective inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2), which play crucial roles in cancer metastasis and cardiovascular diseases .
  • Efficacy : Inhibition of these kinases may lead to reduced tumor growth and metastasis, making this compound a promising candidate for further development in cancer therapeutics.

Research Summary

A systematic review of the literature reveals that this compound possesses multifaceted biological activities with potential therapeutic applications:

  • Anticancer : Effective against multiple cancer types through apoptosis induction and cell cycle modulation.
  • Antimicrobial : Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : Targeting critical kinases associated with cancer progression.

Q & A

Q. What are the standard synthetic routes for preparing 7-amino-[1,6]naphthyridine-2-carboxylic acid?

The compound can be synthesized via hydrolysis of ester precursors under acidic or alkaline conditions. For example, ethyl esters of 1,6-naphthyridinecarboxylic acids are hydrolyzed using HCl in aqueous ethanol under reflux to yield the carboxylic acid derivative . Additionally, aminolysis of methyl esters (e.g., methyl 2-amino-1,6-naphthyridine-3-carboxylate) with hydrazine or amidines can produce hydrazides or amidinoamides, which are intermediates for further functionalization .

Q. How can the structure of this compound be confirmed experimentally?

Structural characterization typically involves a combination of spectroscopic techniques:

  • NMR spectroscopy to confirm the aromatic proton environment and substituent positions.
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy to identify carboxylic acid (-COOH) and amino (-NH₂) functional groups.
  • X-ray crystallography (if crystalline) for definitive confirmation of the molecular geometry .

Q. What are the common reactions involving the carboxylic acid group in 1,6-naphthyridine derivatives?

The carboxylic acid group undergoes decarboxylation under thermal conditions (250–370°C) to yield deoxygenated naphthyridines . It can also form amides via reactions with amines or hydrazines, as demonstrated in the aminolysis of ester derivatives . Acid-catalyzed esterification or coupling reactions (e.g., with DCC or EDC) are additional pathways for functionalization .

Q. How does the amino group influence the reactivity of this compound?

The amino group acts as an electron-donating substituent, enhancing the nucleophilicity of adjacent positions. This facilitates electrophilic substitution reactions, such as halogenation or nitration, at specific sites on the naphthyridine ring. The group also participates in hydrogen bonding, affecting solubility and crystallinity .

Q. What are the key solubility and stability considerations for this compound?

  • Solubility : The carboxylic acid group confers moderate solubility in polar solvents (e.g., water, ethanol) under basic conditions. The amino group enhances solubility in acidic media.
  • Stability : The compound is sensitive to prolonged heat (>200°C), leading to decarboxylation. Storage in inert, dry environments at low temperatures (4°C) is recommended to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for the hydrolysis of ester precursors to maximize yield?

Key factors include:

  • Catalyst selection : HCl or H₂SO₄ for acidic hydrolysis; NaOH/KOH for alkaline conditions.
  • Solvent system : Aqueous ethanol or THF/water mixtures to balance reactivity and solubility.
  • Temperature : Reflux (70–90°C) to accelerate hydrolysis without inducing side reactions like decarboxylation.
  • Reaction time : Monitored via TLC or HPLC to avoid over-degradation .

Q. What strategies address regioselectivity challenges in functionalizing the naphthyridine core?

  • Directing groups : The amino group directs electrophilic substitution to the para or ortho positions.
  • Metal-catalyzed cross-coupling : Palladium-mediated Suzuki or Buchwald-Hartwig reactions can introduce aryl/alkyl groups at specific sites.
  • Protection/deprotection : Temporary protection of the amino or carboxylic acid group (e.g., Boc for -NH₂) enables selective modification .

Q. How can computational methods aid in predicting the reactivity of this compound?

  • DFT calculations : To model electron density distributions and identify reactive sites.
  • Molecular docking : For studying interactions with biological targets (e.g., enzymes) in drug discovery.
  • Kinetic simulations : To predict decarboxylation rates under varying thermal conditions .

Q. What advanced analytical techniques resolve tautomeric or stereochemical ambiguities in derivatives?

  • Dynamic NMR : To study tautomerism in solution.
  • Chiral HPLC : For enantiomeric resolution of stereoisomers.
  • Time-resolved spectroscopy : To track intermediate formation during reactions .

Q. How can mechanistic studies elucidate the pathways of thermal decarboxylation?

  • Isotopic labeling : Using ¹³C-labeled carboxylic acid groups to trace CO₂ release.
  • Kinetic isotope effects (KIE) : To determine rate-limiting steps.
  • In situ FTIR or mass spectrometry : To monitor gas-phase byproducts and intermediate species .

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